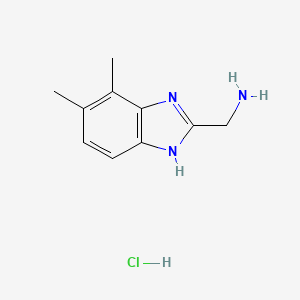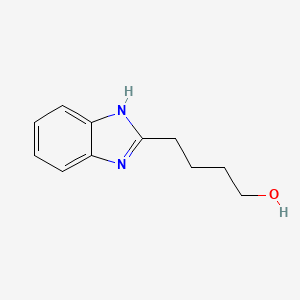
1H-苯并咪唑-2-丁醇
描述
1H-Benzimidazole-2-butanol is a heterocyclic compound that features a benzimidazole ring fused with a butanol side chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The addition of a butanol group to the benzimidazole core enhances its solubility and potentially its biological activity.
科学研究应用
1H-Benzimidazole-2-butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and antihypertensive activities.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals
作用机制
Target of Action
1H-Benzimidazole-2-butanol, a derivative of the benzimidazole class of compounds, interacts with various targets within biological systemsBenzimidazole derivatives are known to interact with tubulin proteins , and enzymes such as Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . These targets play crucial roles in cellular processes such as cell division and nucleotide synthesis .
Mode of Action
The mode of action of 1H-Benzimidazole-2-butanol involves its interaction with its targets, leading to changes in cellular processes. For instance, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . This interaction can inhibit cell division, which is particularly relevant in the context of cancer cells.
Biochemical Pathways
For instance, they can inhibit the synthesis of nucleotide building blocks of DNA, resulting in the inhibition of DNA function which may lead to apoptosis .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, analgesics, antihypertensive, and antihistamine activities .
Action Environment
It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the substitution pattern around the nucleus .
生化分析
Biochemical Properties
1H-Benzimidazole-2-butanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, benzimidazole derivatives are known to inhibit the activity of certain enzymes such as tubulin polymerization, which is crucial for cell division. The interaction between 1H-Benzimidazole-2-butanol and tubulin can lead to the disruption of microtubule dynamics, thereby affecting cell proliferation . Additionally, this compound may interact with other biomolecules, including DNA and RNA, due to its structural similarity to nucleotides .
Cellular Effects
1H-Benzimidazole-2-butanol exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Moreover, 1H-Benzimidazole-2-butanol can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These effects highlight the potential of 1H-Benzimidazole-2-butanol as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 1H-Benzimidazole-2-butanol involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to the arrest of cell division and the induction of apoptosis in rapidly dividing cells. Additionally, 1H-Benzimidazole-2-butanol can interact with DNA, intercalating between base pairs and causing DNA damage . This interaction can trigger DNA repair mechanisms or lead to cell death if the damage is irreparable.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazole-2-butanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Benzimidazole-2-butanol remains stable under physiological conditions for extended periods, allowing for sustained biological activity .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole-2-butanol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 1H-Benzimidazole-2-butanol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
1H-Benzimidazole-2-butanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of 1H-Benzimidazole-2-butanol . The resulting metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-2-butanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, 1H-Benzimidazole-2-butanol can bind to plasma proteins, affecting its bioavailability and tissue distribution . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 1H-Benzimidazole-2-butanol is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Targeting signals and post-translational modifications may direct 1H-Benzimidazole-2-butanol to these compartments, enhancing its activity and function . Understanding the subcellular localization of 1H-Benzimidazole-2-butanol is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-butanol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with butanal under acidic conditions, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of 2-iodoaniline with butanal in the presence of a base like t-BuOK at elevated temperatures .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process typically includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: 1H-Benzimidazole-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-butanoic acid.
Reduction: Formation of dihydrobenzimidazole-2-butanol.
Substitution: Formation of various substituted benzimidazole derivatives.
相似化合物的比较
1H-Benzimidazole: The parent compound without the butanol side chain.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of butanol.
Benzimidazole-2-thiol: A sulfur-containing derivative with different biological activities
Uniqueness: 1H-Benzimidazole-2-butanol is unique due to its enhanced solubility and potential for increased biological activity compared to its parent compound and other derivatives. The presence of the butanol group allows for better interaction with biological membranes and enzymes, making it a promising candidate for further research and development .
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-8-4-3-7-11-12-9-5-1-2-6-10(9)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSYLRIXYUXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663578 | |
| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2453-51-2 | |
| Record name | 4-(1H-Benzimidazol-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)
![3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390071.png)

![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1390074.png)
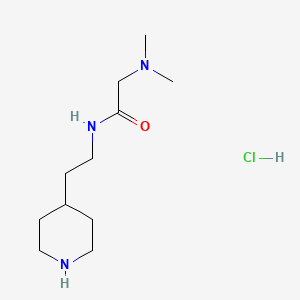
![3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B1390079.png)
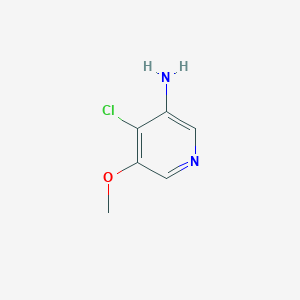
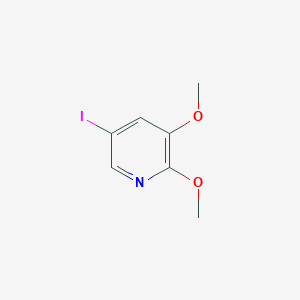
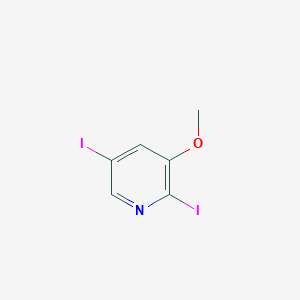
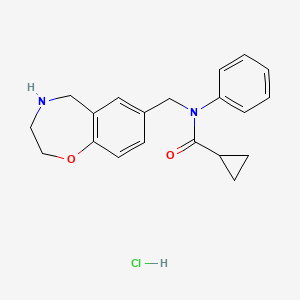
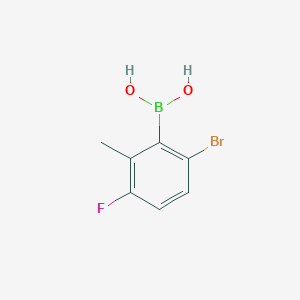
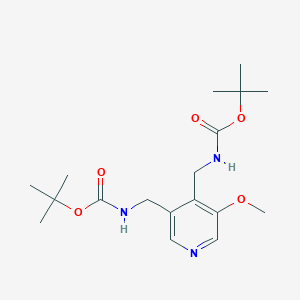
![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
